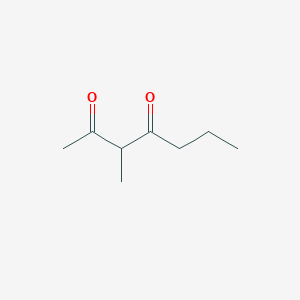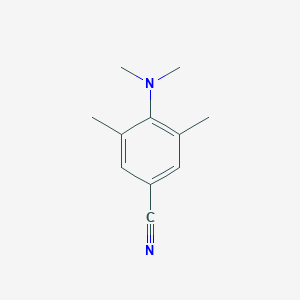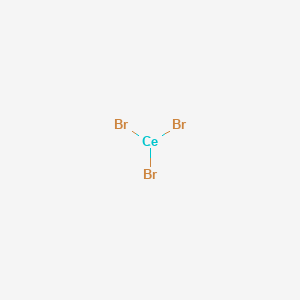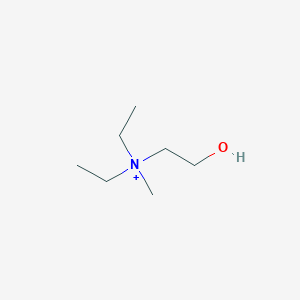
(2-Hydroxyethyl)methyldiethylammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxyethyl)methyldiethylammonium, also known as HEDMA, is a quaternary ammonium compound that is widely used in various scientific research applications. It is a colorless, odorless liquid that is soluble in water and polar solvents. HEDMA is a versatile compound that has a broad range of applications in the fields of chemistry, biology, and medicine.
Mecanismo De Acción
(2-Hydroxyethyl)methyldiethylammonium works by forming a positively charged layer on the surface of cells, which allows it to penetrate cell membranes and interact with intracellular components. This mechanism of action makes (2-Hydroxyethyl)methyldiethylammonium an effective agent for drug delivery and gene therapy.
Efectos Bioquímicos Y Fisiológicos
(2-Hydroxyethyl)methyldiethylammonium has been shown to have low toxicity and is well tolerated by cells and tissues. It has been used in various in vitro and in vivo studies to investigate its effects on cell proliferation, differentiation, and gene expression. (2-Hydroxyethyl)methyldiethylammonium has been found to have a positive effect on cell growth and differentiation, making it a promising compound for tissue engineering applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2-Hydroxyethyl)methyldiethylammonium is its versatility and broad range of applications. It is also relatively easy to synthesize and has low toxicity, making it a safe and effective compound for use in laboratory experiments. However, (2-Hydroxyethyl)methyldiethylammonium can be difficult to purify and can be unstable under certain conditions, which can limit its use in some applications.
Direcciones Futuras
There are many future directions for research on (2-Hydroxyethyl)methyldiethylammonium, including the development of new drug delivery systems, the investigation of its effects on stem cell differentiation, and its potential use in tissue engineering applications. Further research is needed to fully understand the biochemical and physiological effects of (2-Hydroxyethyl)methyldiethylammonium and to optimize its use in various scientific research applications.
Métodos De Síntesis
(2-Hydroxyethyl)methyldiethylammonium can be synthesized by the reaction of diethylamine with epichlorohydrin and subsequent reaction with sodium hydroxide and 2-chloroethanol. This method is widely used in the laboratory synthesis of (2-Hydroxyethyl)methyldiethylammonium. The purity of (2-Hydroxyethyl)methyldiethylammonium can be improved by recrystallization.
Aplicaciones Científicas De Investigación
(2-Hydroxyethyl)methyldiethylammonium is used in various scientific research applications, including polymer synthesis, drug delivery systems, and gene therapy. It is also used as a surfactant and emulsifier in the production of cosmetics and personal care products.
Propiedades
Número CAS |
13213-99-5 |
|---|---|
Nombre del producto |
(2-Hydroxyethyl)methyldiethylammonium |
Fórmula molecular |
C7H18NO+ |
Peso molecular |
132.22 g/mol |
Nombre IUPAC |
diethyl-(2-hydroxyethyl)-methylazanium |
InChI |
InChI=1S/C7H18NO/c1-4-8(3,5-2)6-7-9/h9H,4-7H2,1-3H3/q+1 |
Clave InChI |
BKMLGCPWXVBXHY-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(CC)CCO |
SMILES canónico |
CC[N+](C)(CC)CCO |
Números CAS relacionados |
1112-77-2 (iodide) |
Sinónimos |
(2-hydroxyethyl)methyldiethylammonium diethylcholine diethylcholine acetate diethylcholine iodide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



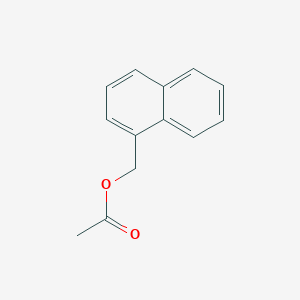
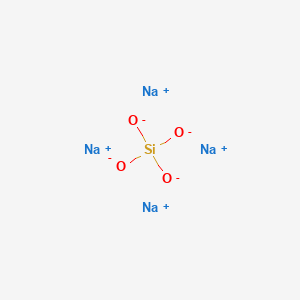

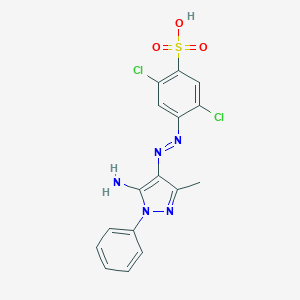
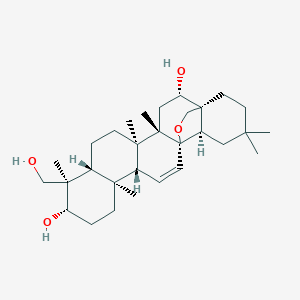

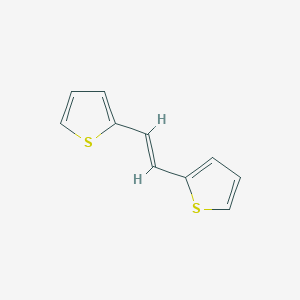
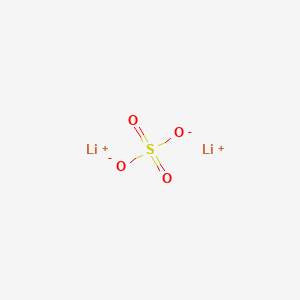
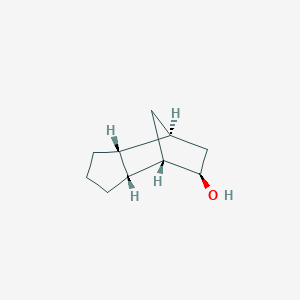

![Cadmium bis[oxido(dioxo)vanadium]](/img/structure/B82554.png)
